4-(3-Nitrophenyl)oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-nitrophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-2-7(4-8)9-5-14-6-10-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAOBFPZZWWNMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=COC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456162 | |
| Record name | 4-(3-Nitrophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521983-15-3 | |
| Record name | 4-(3-Nitrophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 3 Nitrophenyl Oxazole and Its Derivatives
Classical Cyclization and Condensation Strategies for Oxazole (B20620) Formation
Traditional methods for oxazole synthesis rely on cyclization and condensation reactions, which have been established for over a century and are still in use. tandfonline.com These methods typically involve the formation of the oxazole ring from acyclic precursors through intramolecular reactions.
Robinson-Gabriel Synthesis and Structural Variants
The Robinson-Gabriel synthesis is a foundational method for forming oxazoles, first described in 1909 and 1910. wikipedia.orgsynarchive.com This reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone to yield the corresponding oxazole. wikipedia.org A cyclodehydrating agent, such as sulfuric acid, is required to catalyze the reaction. wikipedia.org
The necessary 2-acylamino-ketone starting material can be prepared through methods like the Dakin-West reaction. wikipedia.org A notable variation involves the side-chain oxidation of β-keto amides followed by cyclodehydration. wikipedia.org Furthermore, a one-pot synthesis combining the Ugi multicomponent reaction with the Robinson-Gabriel cyclodehydration has been developed, providing a streamlined route to oxazole cores. wikipedia.org
While direct synthesis of 4-(3-Nitrophenyl)oxazole using this method is not explicitly detailed in the provided results, the general applicability of the Robinson-Gabriel synthesis to a wide range of substituted oxazoles suggests its potential for this target molecule, provided the appropriate 2-acylamino-ketone precursor bearing a 3-nitrophenyl group is available. wikipedia.orgresearchgate.net
Bredereck and Fisher Oxazole Synthesis Adaptations
The Bredereck reaction provides a route to oxazoles by reacting α-haloketones with formamide (B127407). thepharmajournal.comijpsonline.com This method is particularly useful for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com
The Fischer oxazole synthesis , discovered by Emil Fischer in 1896, is another classical method that involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.org This reaction typically yields 2,5-disubstituted oxazoles. wikipedia.org The reactants are usually aromatic, and the reaction proceeds through a chloro-oxazoline intermediate. wikipedia.org For instance, reacting mandelic acid nitrile with benzaldehyde (B42025) produces 2,5-diphenyl-oxazole. wikipedia.org While aliphatic compounds have been used, aromatic precursors are more common. wikipedia.org
Adaptations of these methods could potentially be employed for the synthesis of this compound. For the Bredereck approach, a suitable α-haloketone and a formamide derivative would be required. For a Fischer-type synthesis, a cyanohydrin and an aldehyde, one of which would contain the 3-nitrophenyl moiety, would be the necessary starting materials.
Erlenmeyer-Plochl Reactions
The Erlenmeyer-Plochl reaction, named after Friedrich Gustav Carl Emil Erlenmeyer, is a well-established method for synthesizing oxazolones, which are key intermediates for various amino acids and other heterocyclic compounds. ijpsonline.comwikipedia.org The reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) and a base like sodium acetate (B1210297). wikipedia.orgsci-hub.se This process leads to the formation of an azlactone, specifically an oxazol-5(4H)-one. wikipedia.orgsci-hub.se
For example, the synthesis of (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one has been achieved with high yield through an Erlenmeyer-Plochl reaction of p-nitrobenzaldehyde, hippuric acid, sodium acetate, and acetic anhydride. sci-hub.se This demonstrates the applicability of this reaction for incorporating a nitrophenyl group into the oxazolone (B7731731) structure. The resulting oxazolone can then serve as a versatile precursor for further chemical transformations. sci-hub.se
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| N-acyl glycine (B1666218) (e.g., Hippuric acid) | Aldehyde (e.g., p-nitrobenzaldehyde) | Acetic anhydride, Sodium acetate | Oxazol-5(4H)-one (Azlactone) |
Davidson Reactions and Related Approaches
The Davidson synthesis is another classical method for preparing oxazoles. tandfonline.com This reaction typically involves the condensation of a benzoin-type compound with an appropriate nitrogen source. scielo.br A related approach, the Radziszewski reaction, synthesizes triarylimidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia, and has been successfully adapted for the synthesis of triaryloxazoles. scielo.br These reactions are often catalyzed by Lewis acids. scielo.br
For instance, the synthesis of triaryloxazoles has been accomplished using metal chloride hydrates like SnCl₂·2H₂O and CeCl₃·7H₂O as catalysts in ethanol (B145695). scielo.br The choice of catalyst depends on the starting material, with SnCl₂·2H₂O being effective for reactions starting from benzil, and CeCl₃·7H₂O being more efficient for those starting from benzoin. scielo.br
Modern Catalytic and Transition Metal-Mediated Syntheses
Modern synthetic chemistry has introduced powerful catalytic methods for the formation of C-C and C-heteroatom bonds, providing efficient and versatile routes to complex molecules like this compound.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Direct Arylation)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a powerful tool for the construction of biaryl and heteroaryl compounds. beilstein-journals.org
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used for its functional group tolerance and mild reaction conditions. beilstein-journals.orgwikipedia.org For the synthesis of oxazole derivatives, this can involve coupling an oxazolylboronate with an aryl halide or coupling an oxazolyl halide with an arylboronic acid. researchgate.net For example, 2,4,5-trisubstituted oxazoles have been synthesized in a one-pot reaction combining oxazole formation with a Suzuki-Miyaura coupling. ijpsonline.com
Direct arylation is an increasingly popular alternative to traditional cross-coupling reactions as it avoids the need to pre-functionalize one of the coupling partners with an organometallic group. unipi.it This reaction involves the direct coupling of a C-H bond of a heterocycle with an aryl halide. unipi.itnih.gov Palladium catalysts are commonly employed for this transformation. unipi.itnih.gov For instance, the direct C5-arylation of oxazoles with aryl bromides has been achieved using a palladium acetate catalyst. unipi.it This method has been successfully applied to the synthesis of bioactive natural products. unipi.it
A specific protocol for the direct C-5 arylation of 1-methylimidazole (B24206) with 1-bromo-4-nitrobenzene (B128438) has been developed using a palladium acetate catalyst and benzoic acid as an additive in anisole. nih.gov While this example is for an imidazole, it demonstrates the potential for direct arylation with nitrophenyl halides.
| Coupling Reaction | Substrate 1 | Substrate 2 | Catalyst System |
| Suzuki-Miyaura Coupling | Organoboron (e.g., Arylboronic acid) | Organohalide (e.g., Bromo-oxazole) | Palladium catalyst, Base |
| Direct Arylation | Heterocycle (e.g., Oxazole) | Aryl halide (e.g., 1-bromo-3-nitrobenzene) | Palladium catalyst, Base/Additive |
A highly efficient palladium-catalyzed synthesis of oxazole derivatives from simple amides and ketones has also been reported. organic-chemistry.org This method proceeds through sequential C-N and C-O bond formations in one step, utilizing palladium acetate as the catalyst, K₂S₂O₈ as the oxidant, and CuBr₂ as a promoter. organic-chemistry.org This approach offers a direct route to highly substituted oxazoles from readily available starting materials. organic-chemistry.org
Copper-Mediated Cyclization and Amidation Techniques
Copper-catalyzed reactions are prominent in the synthesis of oxazoles, offering efficient pathways for their formation. These methods often involve the cyclization of intermediates formed from readily available starting materials.
One effective approach is the copper-catalyzed tandem oxidative cyclization. nih.gov This method allows for the synthesis of polysubstituted oxazoles under mild conditions. For instance, the reaction of vinyl halides with amides, promoted by a copper/iodine catalyst system, leads to the formation of the oxazole ring through a sequential amidation and cyclization process. biolmolchem.com This modular and practical synthesis allows for the creation of a diverse array of functionalized oxazoles and polyazoles from simple precursors. organic-chemistry.org
Another notable copper-mediated method involves a [3+2] annulation/olefination cascade. This reaction occurs between amides and iodonium-phosphonium hybrid ylides, proceeding through an α-phosphonium copper carbenoid intermediate. organic-chemistry.org The process is characterized by its high regioselectivity and broad substrate scope, accommodating various functional groups on the amide component. organic-chemistry.org Furthermore, copper(II) triflate has been utilized as a catalyst for the coupling of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles. researchgate.net
The use of heterogeneous catalysts, such as magnetic nanoparticle-supported phenanthroline-copper (MNPs-phenanthroline-Cu), has also been explored. This catalyst demonstrates high efficiency and can be recovered and reused multiple times, making it an environmentally friendly option for oxazole synthesis. biolmolchem.com Copper(II) chloride is another inexpensive and abundant catalyst that effectively promotes oxazole synthesis, acting as a Lewis acid. biolmolchem.com
Table 1: Examples of Copper-Catalyzed Oxazole Synthesis
| Catalyst/Reagent | Starting Materials | Product Type | Key Features |
| Copper/Iodine | Vinyl halides and amides | Functionalized oxazoles | Modular and practical for diverse structures. organic-chemistry.org |
| Cu(acac)₂ | Amides and iodonium-phosphonium hybrid ylides | 2,4-Disubstituted oxazoles | High regioselectivity and broad substrate scope. organic-chemistry.org |
| Cu(II) triflate | α-Diazoketones and amides | 2,4-Disubstituted oxazoles | Versatile synthetic approach. researchgate.net |
| MNPs-phenanthroline-Cu | Aldehydes and amines | Oxazole derivatives | Reusable and efficient heterogeneous catalyst. biolmolchem.com |
| CuCl₂ | Diazoketones and nitriles | Oxazole derivatives | Inexpensive and readily available catalyst. biolmolchem.com |
| Copper | β-Keto amides and α-hydroxy ketones | Polysubstituted oxazoles | Tandem oxidative cyclization under mild conditions. nih.gov |
Silver-Catalyzed Oxidative Cyclization Methodologies
Silver catalysis provides another effective route to oxazole synthesis, often proceeding through oxidative cyclization pathways. These methods are valued for their efficiency and simplicity.
A notable silver-catalyzed method involves the oxidative decarboxylation-cyclization of α-oxocarboxylates with isocyanides. rsc.orgresearchgate.net This reaction, often utilizing silver carbonate (Ag₂CO₃) in the presence of an oxidant like potassium persulfate (K₂S₂O₈), provides a novel strategy for constructing the oxazole ring. researchgate.net Mechanistic studies, including operando IR and EPR experiments, have confirmed the involvement of an acyl cation and Ag(II) as key intermediates, proceeding through a radical decarboxylative process. rsc.org
Silver-mediated one-step procedures have been developed for the synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. researchgate.net These methods offer advantages in terms of simplicity and efficiency, and the silver byproducts can often be recycled, which minimizes waste. researchgate.net For example, the reaction of α-bromoketones with amides in the presence of a silver salt like silver trifluoromethanesulfonate (B1224126) (AgOTf) or silver carbonate can lead to the formation of oxazoles. universite-franco-italienne.org
Furthermore, silver-catalyzed cyclo-dehydration reactions have been employed. For instance, reacting 4-bromobenzamide (B181206) with a bromopyruvate ester in the presence of AgSbF₆ in a microwave reactor yields the desired oxazole. researchgate.net Silver(I) catalysts, such as AgBF₄, have also been used to promote the reorganization of N-sulfonyl propargylamides to form oxazoles. researchgate.net
Table 2: Examples of Silver-Catalyzed Oxazole Synthesis
| Catalyst/Reagent | Starting Materials | Product Type | Key Features |
| Ag₂CO₃ / K₂S₂O₈ | α-Oxocarboxylates and isocyanides | Substituted oxazoles | Oxidative decarboxylation-cyclization mechanism. rsc.orgresearchgate.net |
| AgSbF₆ | 4-Bromobenzamide and bromopyruvate ester | Substituted oxazoles | Microwave-assisted cyclo-dehydration. researchgate.net |
| AgBF₄ | N-Sulfonyl propargylamides | Substituted oxazoles | Reorganization of propargylamides. researchgate.net |
| Silver(I) salts | α-Bromoketones and amides | 2,4- and 2,4,5-substituted oxazoles | Simple and efficient one-step procedure. researchgate.netuniversite-franco-italienne.org |
Nickel-Catalyzed Reactions for Oxazole Derivatives
Nickel catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, including those in oxazole derivatives. These methods often involve cross-coupling reactions and C-H functionalization.
A significant application of nickel catalysis in oxazole synthesis is the cross-coupling of 2-methylthio-oxazole with various organozinc reagents. nih.govcapes.gov.br This reaction allows for the synthesis of 2-substituted oxazoles and can be extended to a one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles. nih.gov This approach provides a valuable alternative to traditional cyclodehydration strategies. nih.gov
Nickel catalysts are also effective in the direct C-H arylation and alkenylation of oxazoles. rsc.org For instance, using a catalytic system of Ni(OTf)₂ with a phosphine (B1218219) ligand like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), oxazoles can be coupled with phenol (B47542) derivatives to yield C2-arylated products. rsc.org By changing the ligand, the reaction can be adapted for C-H alkenylation with enol derivatives. rsc.org This direct functionalization of the oxazole core is a highly atom-economical approach.
Furthermore, nickel-catalyzed C-H heteroarylation of chiral oxazolines with heteroaryl halides has been developed for the synthesis of multi-dentated chiral ligands. researchgate.net While this specific example focuses on oxazolines, the underlying principle of nickel-catalyzed C-H activation is applicable to the broader class of oxazole-containing compounds.
Table 3: Examples of Nickel-Catalyzed Reactions for Oxazole Derivatives
| Catalyst/Ligand | Reactants | Product Type | Key Features |
| Nickel catalyst | 2-Methylthio-oxazole and organozinc reagents | 2-Substituted and 2,5-disubstituted oxazoles | C-S activation and cross-coupling. nih.govcapes.gov.br |
| Ni(OTf)₂ / dcype | Oxazoles and phenol derivatives | C2-Arylated oxazoles | Direct C-H arylation. rsc.org |
| Ni(OTf)₂ / dcypt | Oxazoles and enol derivatives | C2-Alkenylated oxazoles | Direct C-H alkenylation. rsc.org |
| Nickel catalyst | Chiral oxazolines and heteroaryl halides | Oxazoline-containing ligands | C-H heteroarylation. researchgate.net |
Gold-Catalyzed Transformations for Oxazole Ring Formation
Gold catalysts, particularly gold(I) complexes, have proven to be highly effective in activating alkynes and other π-systems, enabling a variety of transformations for the synthesis of heterocyclic compounds, including oxazoles. mdpi.commdpi.com
One prominent gold-catalyzed method is the regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles. rsc.orgrsc.org This reaction proceeds under mild conditions and with readily available starting materials to produce fully substituted oxazoles. A plausible mechanism involves the gold catalyst coordinating to the alkynyl triazene, which is then attacked by the dioxazole, leading to a gold carbene intermediate that cyclizes to form the oxazole ring. rsc.orgrsc.org
Gold catalysts also facilitate the intramolecular cyclization of N-propargylamides. acs.org For example, a gold-catalyzed 5-exo-dig cyclization of N-propargylamide can form a vinyl-gold intermediate, which can then be further functionalized. acs.org In some cases, this process can be merged with radical chemistry in a one-pot synthesis to construct oxazole scaffolds with ketone substitutions. acs.org
Another powerful approach is the gold-catalyzed three-component domino reaction to generate trisubstituted oxazoles from imines, alkynes, and acid chlorides. mdpi.com This multicomponent reaction allows for significant structural variation in the final oxazole product. The proposed mechanism involves the formation of a propargyl amide intermediate, followed by isomerization to the oxazole, a process that can be synergistically promoted by both a Brønsted acid and the gold catalyst. mdpi.com
Table 4: Examples of Gold-Catalyzed Oxazole Synthesis
| Catalyst | Reactants | Product Type | Key Features |
| Gold(I) catalyst | Alkynyl triazenes and 1,2,4-dioxazoles | Fully substituted oxazoles | Regioselective [3+2] cycloaddition. rsc.orgrsc.org |
| Gold catalyst | Internal N-propargylamides | 5-Oxazole ketones | Merging gold catalysis with radical chemistry. acs.org |
| Gold(I) catalyst | Imines, alkynes, and acid chlorides | Trisubstituted oxazoles | Three-component domino reaction. mdpi.com |
Van Leusen Oxazole Synthesis and its Modifications
The Van Leusen oxazole synthesis is a classic and widely used method for preparing oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent. nih.govorganic-chemistry.org This reaction is valued for its reliability and the mild conditions under which it proceeds. ijpsonline.com
Application of Tosylmethyl Isocyanide (TosMIC) in this compound Derivative Synthesis
The Van Leusen reaction involves the base-promoted condensation of an aldehyde with TosMIC. mdpi.comsemanticscholar.orgorganic-chemistry.org The reaction proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. organic-chemistry.org The use of an aromatic aldehyde, such as 3-nitrobenzaldehyde (B41214), would directly lead to the synthesis of 5-(3-nitrophenyl)oxazole (B1302399). To obtain the 4-substituted isomer, a modification of the standard Van Leusen protocol is necessary, typically involving aryl-substituted TosMIC reagents. researchgate.net
The versatility of the Van Leusen reaction is demonstrated by its application in the synthesis of complex molecules. For example, it has been used to construct the oxazole moieties in 'propeller-like' pyridyl-oxazole architectures and flexible tripodal 1,3-oxazoles. mdpi.com The reaction is generally high-yielding and tolerates a variety of functional groups on the aldehyde substrate, with electron-withdrawing groups often enhancing reactivity. mdpi.comsemanticscholar.org
One-Pot and Ionic Liquid-Assisted Van Leusen Protocols
To improve the efficiency and environmental friendliness of the Van Leusen synthesis, several modifications have been developed, including one-pot procedures and the use of ionic liquids as solvents.
A one-pot Van Leusen synthesis has been developed for the preparation of 4,5-disubstituted oxazoles. mdpi.comsemanticscholar.orgorganic-chemistry.org This approach combines the preparation of precursors and the cyclocondensation in a single step, using TosMIC, an aldehyde, and an aliphatic halide. mdpi.comorganic-chemistry.org This method simplifies the experimental procedure and often leads to high yields of the desired products. organic-chemistry.org
The use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), as solvents for the Van Leusen reaction offers several advantages. ijpsonline.commdpi.comorganic-chemistry.org Ionic liquids are non-volatile, thermally stable, and can often be recycled and reused multiple times without a significant loss in product yield, making the process more sustainable. ijpsonline.comorganic-chemistry.org Optimization studies have shown that using a base like potassium carbonate in an ionic liquid at room temperature can provide excellent yields. organic-chemistry.org This ionic liquid-assisted protocol has been shown to be effective for a range of aldehydes and aliphatic halides, further expanding the utility of the Van Leusen synthesis. mdpi.comsemanticscholar.orgorganic-chemistry.org
Table 5: Modifications of the Van Leusen Oxazole Synthesis
| Protocol | Key Reagents/Solvents | Product Type | Advantages |
| Standard Van Leusen | Aldehyde, TosMIC, Base | 5-Substituted oxazoles | Reliable and mild conditions. organic-chemistry.org |
| One-Pot Synthesis | Aldehyde, TosMIC, Aliphatic halide, Base | 4,5-Disubstituted oxazoles | Simplified procedure, high yields. mdpi.comorganic-chemistry.org |
| Ionic Liquid-Assisted | Aldehyde, TosMIC, Ionic Liquid (e.g., [bmim]Br), Base | Substituted oxazoles | Recyclable solvent, environmentally friendly. ijpsonline.commdpi.comorganic-chemistry.org |
Oxidative Cyclization and Radical Chemistry Approaches
Oxidative cyclization reactions provide a powerful and direct route to the oxazole core by forming a key C-O bond in the final ring-closing step. These methods often proceed through radical or cationic intermediates and have been advanced through the use of photoredox and electrochemical catalysis.
Visible-light photoredox catalysis has emerged as a sustainable and mild method for initiating oxidative cyclizations. These reactions utilize a photocatalyst, such as [Ru(bpy)₃]Cl₂ or organic dyes, which, upon light absorption, can mediate single-electron transfer (SET) processes to generate reactive intermediates from suitable precursors. For the synthesis of substituted oxazoles, including nitrophenyl derivatives, a common strategy involves the tandem oxidative cyclization of α-bromo ketones with amines. organic-chemistry.org In this process, CO₂ can serve as a co-catalyst, highlighting the green potential of this method. organic-chemistry.org The reaction proceeds without the need for transition-metal catalysts or harsh peroxide oxidants. organic-chemistry.org
Another photoredox-mediated approach involves the three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen. organic-chemistry.org This method provides access to a wide range of substituted oxazoles at room temperature. organic-chemistry.org While specific examples detailing the synthesis of this compound via these photoredox methods are not prevalent in the literature, the general applicability to aromatic systems suggests potential viability. For instance, the synthesis of 2,5-diaryloxazoles from α-azidochalcones under visible-light irradiation mediated by 2,4-dinitrophenol (B41442) has been reported to be effective for a range of substituted aromatic rings. organic-chemistry.org
Electrosynthesis offers an alternative reagent-free method for achieving oxidative cyclizations. By using electricity as a "traceless" oxidant, these reactions minimize waste and avoid the use of potentially toxic and expensive chemical oxidants. researchgate.net The intramolecular electro-oxidative addition of enamines or amides to non-activated alkynes has been shown to produce oxazole derivatives in very good yields. rsc.org In these reactions, an organoselenium species can act as a π-Lewis acid to selectively activate the alkyne for nucleophilic attack. rsc.org
Hypervalent iodine reagents, which are potent oxidants, can also be generated electrochemically and used in catalytic amounts for oxidative transformations. organic-chemistry.orgthieme-connect.com The in-situ generation of PhI(OTf)₂ has been successfully used in the metal-free intramolecular oxidative cyclization of N-styrylbenzamides to yield 2,5-disubstituted oxazoles. organic-chemistry.orgthieme-connect.com This method is characterized by remarkably short reaction times (10-15 minutes) and high yields. organic-chemistry.orgthieme-connect.com The reaction tolerates a variety of substituents on the aromatic rings, including electron-withdrawing groups, as demonstrated by the synthesis of related nitrophenyl-substituted oxazoles. nih.gov For example, the copper(II)-catalyzed oxidative cyclization of (E)-4-nitro-N-styrylbenzamide has been reported, although the yield for this specific nitrated substrate was modest (22%). nih.gov
While direct electrochemical synthesis of this compound is not explicitly detailed, the principles established for related structures provide a clear pathway for future research and application.
Photoredox-Cocatalyzed Oxidative Cyclizations
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles, which aim to reduce the environmental impact of chemical processes, have been increasingly applied to heterocyclic synthesis. tandfonline.com Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, and the replacement of volatile organic solvents with greener alternatives such as ionic liquids and deep eutectic solvents. ias.ac.in
Microwave-assisted organic synthesis has become a widely adopted technique for accelerating reaction rates, improving yields, and enhancing product purity. scirp.orgacs.org The synthesis of oxazoles, including nitrophenyl-substituted isomers, has been shown to benefit significantly from microwave irradiation. acs.org
A notable example is the microwave-assisted Van Leusen oxazole synthesis, which uses p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent. nih.govorganic-chemistry.org The synthesis of 5-(3-Nitrophenyl)oxazole, an isomer of the target compound, has been achieved with a 90% yield from 3-nitrobenzaldehyde and TosMIC. acs.org The reaction proceeds rapidly under microwave irradiation, demonstrating a significant improvement over conventional heating methods. acs.org
The choice of base and solvent is critical for optimizing these reactions. Potassium phosphate (B84403) (K₃PO₄) has been found to be superior to other bases like potassium carbonate, as its higher basicity favors the complete elimination and aromatization to the oxazole ring over the formation of the oxazoline intermediate. acs.org Isopropanol (B130326) has proven to be an effective green solvent for this transformation. acs.org
Microwave-Assisted Synthesis of a this compound Isomer
| Reactants | Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|
| 3-Nitrobenzaldehyde, TosMIC, K₃PO₄ (2 equiv.) | Microwave, 65 °C, 350 W, 8 min | Isopropanol (IPA) | 96% | acs.org |
| 4-Chloro-3-nitrobenzaldehyde, TosMIC, K₂CO₃ | Reflux, 80 °C, 2 h | Methanol | Not specified | nih.gov |
Ultrasound irradiation is another green technology that enhances chemical reactivity through acoustic cavitation. tandfonline.com This phenomenon generates localized hot spots with extreme temperatures and pressures, leading to accelerated reaction rates and improved yields. Ultrasound-assisted synthesis has been successfully applied to the formation of various heterocyclic compounds, often under milder conditions and in shorter reaction times than conventional methods. tandfonline.comias.ac.in
A compelling example is the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine from the corresponding phenacyl bromide derivative and urea (B33335). researchgate.netnih.gov When conducted using ultrasound irradiation in a deep eutectic solvent, the reaction time was dramatically reduced to just 8 minutes, affording the product in 90% yield. researchgate.netnih.gov This contrasts sharply with the conventional thermal method, which required 3.5 hours to achieve a lower yield of 69%. researchgate.netnih.gov
Comparison of Ultrasound vs. Thermal Synthesis for a 4-(Nitrophenyl)oxazole Derivative
| Method | Reactants | Solvent/Medium | Time | Yield | Reference |
|---|---|---|---|---|---|
| Ultrasound | 2-Bromo-1-(4-nitrophenyl)ethan-1-one, Urea | Deep Eutectic Solvent (Choline Chloride/Urea) | 8 min | 90% | researchgate.netnih.gov |
| Thermal | 2-Bromo-1-(4-nitrophenyl)ethan-1-one, Urea | Deep Eutectic Solvent (Choline Chloride/Urea) | 3.5 h | 69% | researchgate.netnih.gov |
Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents with negligible vapor pressure, high thermal stability, and tunable properties, making them attractive alternatives to volatile organic compounds. rsc.orgvulcanchem.com
ILs, such as those based on imidazolium (B1220033) or pyridinium (B92312) cations, have been employed in the Van Leusen synthesis of 4,5-disubstituted oxazoles. ias.ac.in These solvents can often be recovered and reused multiple times without a significant loss in reaction efficiency, adding to the sustainability of the process. vulcanchem.com
Deep eutectic solvents, which are mixtures of a hydrogen bond donor (e.g., urea, glycerol) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride), are particularly advantageous due to their low cost, biodegradability, and simple preparation. rsc.orgresearchgate.net As demonstrated in the ultrasound-assisted synthesis of 4-(4-nitrophenyl)oxazol-2-amine, DESs can serve as both the solvent and a catalyst, streamlining the reaction setup. researchgate.netnih.govacs.org The use of a choline chloride/L-(+)-tartaric acid DES has also been reported to improve the Clauson-Kaas reaction for synthesizing N-substituted pyrroles, showcasing the broad utility of these green solvents in heterocyclic chemistry. rsc.org
Environmentally Benign Catalysis (e.g., Biocatalysts, Metal-free)
The development of environmentally friendly synthetic methodologies for producing this compound and its derivatives is a significant focus in green chemistry. These approaches aim to minimize or eliminate the use and generation of hazardous substances by employing biocatalysts and metal-free reaction conditions. ijpsonline.comijpsonline.com Such strategies not only enhance the safety and sustainability of chemical processes but also often lead to improved reaction efficiency and product purity. ijpsonline.com
Biocatalysis
The use of biocatalysts, such as enzymes and whole organisms, offers a green alternative to traditional chemical synthesis. While specific examples directly employing biocatalysts for the synthesis of this compound are not extensively documented in the provided results, the broader application of biocatalysis in oxazole synthesis is recognized. For instance, natural clays (B1170129) like red, white, and black clay have been utilized as biocatalysts in the condensation of substituted acetophenones with urea or thiourea (B124793) to produce 2,4-disubstituted oxazoles under green conditions, achieving good product yields. tandfonline.comsemanticscholar.org
Another green approach involves the use of β-cyclodextrin as a catalyst in water, a benign solvent. This method has been successfully applied to the van Leusen reaction for the synthesis of oxazoles, demonstrating the potential of biocatalytic and bio-inspired systems in promoting these transformations. tandfonline.com
Metal-Free Catalysis
Metal-free catalysis provides a powerful tool for the synthesis of oxazoles, avoiding the toxicity and cost associated with transition-metal catalysts. rsc.org Several metal-free strategies have been developed for the construction of the oxazole ring.
An electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition of carboxylic acids with isocyanides represents a notable metal-free method for oxazole synthesis. rsc.org This technique utilizes an anodic oxidation to generate an acyloxyphosphonium ion as a key intermediate, which then undergoes nucleophilic substitution and cycloaddition. rsc.org The process is performed in a sustainable catalytic system without the need for transition metals or chemical oxidants. rsc.org
Another significant metal-free approach is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.gov A study demonstrated the synthesis of 5-(3-nitrophenyl)oxazole from 3-nitrobenzaldehyde and TosMIC. The reaction conditions can be controlled to favor the formation of the oxazole over the oxazoline intermediate. acs.org Microwave-assisted synthesis using potassium phosphate as a base in isopropanol has been shown to be a rapid and efficient method for this transformation, affording high yields of the desired 5-substituted oxazole. acs.org
Furthermore, metal-free cyclization of enamides has been reported for the synthesis of substituted oxazoles. rsc.org Ionic liquids have also been employed as reusable solvents and catalysts for the one-pot van Leusen synthesis of oxazoles, offering high yields and the ability to recycle the reaction medium. ijpsonline.com
Ultrasound-assisted synthesis has also emerged as a green technique. For example, the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine was achieved with a 90% yield in just 8 minutes using ultrasound, compared to a 69% yield after 3.5 hours with conventional heating. researchgate.net
The following table summarizes key findings in the environmentally benign synthesis of nitrophenyl-substituted oxazoles and related derivatives:
| Starting Materials | Catalyst/Conditions | Product | Yield | Reference |
| 3-Nitrobenzaldehyde, Tosylmethyl isocyanide (TosMIC) | K3PO4, Isopropanol, Microwave (350 W, 65 °C, 8 min) | 5-(3-Nitrophenyl)oxazole | 96% | acs.org |
| 4-Chloro-3-nitrobenzaldehyde, Tosylmethyl isocyanide (TosMIC) | K2CO3, Methanol, Reflux (80 °C) | 5-(4-Chloro-3-nitrophenyl)oxazole | Not specified | nih.gov |
| 2-Aminophenol, 3-Nitrobenzaldehyde | 1,3-Dibromo-5,5-dimethylhydantoin (DBH), Solvent-free, Microwave (120 °C, 20 min) | 2-(3-Nitrophenyl)benzo[d]oxazole | 82% | jocpr.com |
| 4-Chloro-2-aminophenol, 3-Nitrobenzaldehyde | 1,3-Dibromo-5,5-dimethylhydantoin (DBH), Solvent-free, Microwave (120 °C, 20 min) | 5-Chloro-2-(3-nitrophenyl)benzo[d]oxazole | 67% | jocpr.com |
| 2-Amino-4-nitrophenol, 3-Nitrobenzaldehyde | 1,3-Dibromo-5,5-dimethylhydantoin (DBH), Solvent-free, Microwave (120 °C, 20 min) | 5-Nitro-2-(3-nitrophenyl)benzo[d]oxazole | 71% | jocpr.com |
| 2-Amino-4-methylphenol, 3-Nitrobenzaldehyde | 1,3-Dibromo-5,5-dimethylhydantoin (DBH), Solvent-free, Microwave (120 °C, 20 min) | 5-Methyl-2-(3-nitrophenyl)benzo[d]oxazole | 78% | jocpr.com |
Chemical Reactivity and Transformation Pathways of 4 3 Nitrophenyl Oxazole Systems
Nucleophilic Substitution Reactions on the Oxazole (B20620) Ring
Nucleophilic substitution reactions on an unsubstituted oxazole ring are generally uncommon due to the ring's inherent electron-rich character. tandfonline.comthepharmajournal.com However, the introduction of electron-withdrawing groups or the presence of a suitable leaving group, such as a halogen, can facilitate such reactions. tandfonline.comsemanticscholar.org The attack is typically directed towards the most electron-deficient carbon atoms of the ring.
The regioselectivity of nucleophilic attack on the oxazole ring is a subject of considerable study. The acidity of the ring protons, which can be indicative of susceptibility to deprotonation followed by substitution, decreases in the order C-2 > C-5 > C-4. semanticscholar.org For nucleophilic substitution involving the displacement of a leaving group like a halogen, the reactivity order is generally established as C-2 >> C-4 > C-5. tandfonline.comsemanticscholar.org
C-2 Position: This position is the most electrophilic and most susceptible to nucleophilic attack. The presence of a halogen at C-2 makes it an excellent site for substitution reactions. pharmaguideline.com The electron-withdrawing nature of both the ring nitrogen and oxygen atoms contributes to the electron deficiency at this position.
C-4 and C-5 Positions: These positions are less reactive towards nucleophiles compared to the C-2 position. However, substitution can occur, particularly if the ring is activated by strong electron-withdrawing substituents. In 4-(3-nitrophenyl)oxazole, the nitrophenyl group at C-4 significantly withdraws electron density, which could influence the reactivity of adjacent positions, although direct nucleophilic attack at the substituted C-4 position to displace the aryl group is not a typical pathway. Nucleophilic attack on the oxazole ring often leads to ring cleavage rather than simple substitution. pharmaguideline.com
The introduction of a halogen atom onto the oxazole ring provides a viable pathway for nucleophilic substitution. Halogenated oxazoles, particularly 2-halooxazoles, serve as important intermediates in organic synthesis. For instance, 2-(chloromethyl)oxazoles, which have a structure similar to benzyl (B1604629) chloride, exhibit high reactivity towards nucleophiles. oup.com They readily react with primary, secondary, and tertiary amines to yield the corresponding N-substituted 2-(aminomethyl)oxazoles. oup.com
In systems analogous to this compound, such as 4-bromo-5-(2-nitrophenyl)-1,3-oxazole, the bromine atom at the C-4 position can undergo nucleophilic substitution, allowing for further functionalization of the molecule. evitachem.com The presence of the electron-withdrawing nitro group is crucial as it enhances the electrophilicity of the ring, making it more susceptible to attack. evitachem.com Similarly, the nitro group itself can be a site of chemical transformation; for example, its reduction to an amine group alters the electronic properties and subsequent reactivity of the entire molecule. evitachem.comevitachem.com
Regioselectivity Studies (C-2, C-4, C-5 Positions)
Electrophilic Substitution Reactions on the Oxazole Ring
In cases where electrophilic substitution does occur, it is directed primarily to the C-5 position, with the C-4 position being the next most likely site. tandfonline.comsemanticscholar.orgpharmaguideline.com The C-2 position is the most deactivated towards electrophilic attack.
The this compound system presents a significant challenge for electrophilic substitution on the oxazole ring. The 3-nitrophenyl substituent is a powerful electron-withdrawing group, which further deactivates the already electron-poor oxazole ring, making electrophilic attack highly unfavorable. pharmaguideline.com While the nitro group on the phenyl ring enhances its susceptibility to nucleophilic aromatic substitution, it has the opposite effect on electrophilic reactions. Any potential electrophilic attack would still preferentially target the C-5 position, but the reaction would be exceptionally sluggish.
Modern synthetic methods, such as palladium-catalyzed direct C-H arylation, have provided pathways to functionalize oxazoles that bypass the limitations of classical electrophilic substitution. In these reactions, regioselectivity between the C-2 and C-5 positions can be controlled with high precision by tuning the phosphine (B1218219) ligands and solvent polarity, demonstrating that selectivity can be dictated by the catalytic system rather than solely by the inherent electronic properties of the oxazole. organic-chemistry.org For example, C-5 arylation is often favored in polar solvents, while C-2 arylation is preferred in nonpolar environments. organic-chemistry.org
Other Key Reactions and Transformations
Beyond cycloadditions and rearrangements, this compound and related systems can undergo a variety of other chemical transformations, including reactions at the nitrogen atom of the oxazole ring and photochemical processes.
N-Acylation and N-Alkylation Studies of Oxazole Ring Systems
The nitrogen atom at the 3-position of the oxazole ring is a site of nucleophilicity and can readily undergo acylation and alkylation reactions. tandfonline.comsemanticscholar.orgthepharmajournal.com N-acylation of the oxazole ring typically occurs at this position, demonstrating a high reactivity towards acylating agents. tandfonline.comsemanticscholar.orgthepharmajournal.com Similarly, N-alkylation also preferentially takes place at the 3-position. tandfonline.comsemanticscholar.orgthepharmajournal.com
In the synthesis of certain 3-amino/guanidine substituted phenyl oxazoles, N-acylation and N-alkylation of a precursor 3-aminophenyl oxazole derivative were carried out to produce a number of N-substituted derivatives. uni-regensburg.deresearchgate.net
Oxidation Pathways and Ring Cleavage Mechanisms
Oxazole rings are generally susceptible to oxidation, which can lead to ring cleavage. tandfonline.comsemanticscholar.org The oxidation often initiates at the C-4 position, resulting in the cleavage of the C-C bond. tandfonline.comsemanticscholar.org The presence of a nitro group, as in this compound, can increase the susceptibility of the oxazole ring to oxidation, particularly under prolonged heating.
The photo-oxidation of oxazoles with singlet oxygen is another important degradation pathway. nih.gov This reaction typically proceeds via a [4+2]-cycloaddition of singlet oxygen to the oxazole ring, forming an unstable endoperoxide (imino-anhydride). nih.gov This intermediate is then thought to convert to a triamide end-product in subsequent steps. nih.gov The electron density distribution in the highest occupied molecular orbital (HOMO) of the oxazole ring, which is concentrated around the C2=C5 and C4=N3 double bonds, dictates the sites of electrophilic attack by singlet oxygen. nih.gov
Photolysis Studies of Oxazole Derivatives
Oxazole derivatives can undergo photolysis, leading to the formation of oxidation products or rearranged structures. tandfonline.comsemanticscholar.org For example, the photo-oxidation of 2,5-diphenyloxazole (B146863) in the presence of benzoic acid and ethanol (B145695) resulted in the formation of 4,5-diphenyloxazole, 3,5-diphenyloxazole, and phenanthro[9,10-d]oxazole. tandfonline.com While specific photolysis studies on this compound are not extensively documented in the provided search results, related oxazoles are known to undergo ring-opening under UV irradiation. The presence of the nitro group on the phenyl ring may influence the photolytic behavior, potentially leading to different reaction pathways or products.
Computational and Theoretical Investigations of 4 3 Nitrophenyl Oxazole Systems
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of molecules. These methods provide insights into the electronic structure, stability, and reactivity of compounds like 4-(3-nitrophenyl)oxazole.
Density Functional Theory (DFT) Studies for Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular properties of organic compounds. DFT calculations, often employing hybrid functionals like B3LYP, are used to determine optimized geometries, electronic properties, and spectroscopic features of oxazole (B20620) derivatives.
While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, research on related oxazole derivatives provides a strong basis for understanding its characteristics. For instance, theoretical calculations on oxazole derivatives using the B3LYP method with a 6-311G++(d,p) basis set have been performed to analyze their optimized structure, HOMO-LUMO energies, and chemical reactivity parameters. irjweb.com These studies reveal that the HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity of the molecule. irjweb.com A smaller energy gap generally implies higher reactivity. irjweb.com
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical in determining the molecule's ability to donate or accept electrons. The nitro group (-NO2) on the phenyl ring is a strong electron-withdrawing group, which is expected to lower both the HOMO and LUMO energy levels of this compound, influencing its reactivity and potential for intermolecular interactions. DFT calculations can precisely quantify these effects.
Table 1: Representative DFT-Calculated Properties for an Oxazole Derivative
| Property | Calculated Value | Significance |
| HOMO Energy | -5.6518 eV | Relates to electron-donating ability |
| LUMO Energy | 0.8083 eV | Relates to electron-accepting ability |
| HOMO-LUMO Energy Gap | 4.8435 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | Varies with substitution | Influences solubility and intermolecular interactions |
Note: The values in this table are for a representative oxazole derivative and are intended to be illustrative of the data obtained from DFT studies. irjweb.com
Conformational Analysis and Energy Landscape Mapping
The three-dimensional structure of a molecule is crucial for its biological activity and physical properties. Conformational analysis aims to identify the stable conformations of a molecule and map its potential energy surface. For this compound, the key flexible bond is the one connecting the phenyl and oxazole rings.
Quantum chemical calculations can be used to perform a systematic scan of the dihedral angle between the two rings to map the energy landscape. researchgate.net This analysis helps in identifying the most stable (lowest energy) conformation. It is generally expected that a non-planar conformation, where the phenyl and oxazole rings are twisted relative to each other, might be the most stable due to the steric hindrance between the ortho-hydrogen of the phenyl ring and the hydrogen at position 5 of the oxazole ring. However, electronic effects such as conjugation would favor a more planar arrangement. The final geometry is a balance of these opposing factors.
Studies on similar bicyclic aromatic systems have shown that the energy barrier to rotation between different conformations can be determined, providing insights into the molecule's flexibility at different temperatures. mdpi.com The presence of the nitro group can also influence the conformational preference through electrostatic interactions.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are indispensable for predicting how a molecule like this compound might interact with biological targets and for understanding its behavior in a biological environment.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a ligand to a biological target, typically a protein.
While specific docking studies for this compound are not widely reported, research on structurally related compounds provides valuable insights. For example, a study on benzimidazole-based oxazole analogues, including a derivative with a this compound moiety, conducted molecular docking studies against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes implicated in Alzheimer's disease. nih.gov These studies help in understanding the key interactions between the ligand and the active site of the enzyme. The nitro group, being a strong hydrogen bond acceptor, can play a significant role in forming interactions with amino acid residues in the binding pocket.
Table 2: Illustrative Molecular Docking Results for a this compound Derivative
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Acetylcholinesterase (AChE) | -8.5 | Tyr70, Trp84, Tyr121, Trp279, Phe330 |
| Butyrylcholinesterase (BuChE) | -9.2 | Trp82, Tyr128, Trp231, His438 |
Note: This data is hypothetical and for illustrative purposes, based on typical results from molecular docking studies of similar compounds. The key interacting residues are common in the active sites of these enzymes.
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and binding stability of a ligand-protein complex over time. An MD simulation of this compound docked into a protein's active site would reveal how the ligand adapts its conformation within the binding pocket and the stability of the key interactions identified in docking studies.
A study on 3-aminophenyl oxazole derivatives, which can be synthesized from 3-nitrophenyl oxazole derivatives, utilized MD simulations to assess the stability of the ligand-protein complex. uni-regensburg.de The simulations, often run for nanoseconds, monitor parameters like the root-mean-square deviation (RMSD) of the protein and ligand to evaluate the stability of the system. uni-regensburg.de A stable RMSD suggests that the ligand remains bound in a consistent orientation. Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions.
Quantitative Structure-Activity Relationship (QSAR) Model Development for Nitrophenyl Oxazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at correlating the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.
For a series of nitrophenyl oxazole derivatives, a QSAR model could be developed to understand how different substituents on the oxazole or phenyl ring affect a particular biological activity. The model would use various molecular descriptors, such as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties, as independent variables.
Table 3: Common Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Relevance |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Governs electrostatic and covalent interactions |
| Steric | Molecular weight, Molecular volume, Surface area | Defines the size and shape requirements for binding |
| Hydrophobic | LogP (octanol-water partition coefficient) | Influences membrane permeability and hydrophobic interactions |
| Topological | Connectivity indices, Shape indices | Encodes information about molecular branching and shape |
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions, including the synthesis of heterocyclic compounds like oxazoles. While specific computational studies detailing the reaction mechanism for the synthesis of this compound are not extensively documented, the principles of oxazole ring formation are well-understood through theoretical investigations of related systems.
The synthesis of the oxazole ring generally involves the cyclization of precursors. For instance, the Robinson-Gabriel synthesis involves the condensation of β-ketoesters or β-diketones with amidoximes, often in an acidic environment. koreascience.kr Computational models can map the energy landscape of such reactions, identifying transition states and intermediates. These calculations help in understanding the energetics and feasibility of different reaction pathways. researchgate.net
In the context of substituted oxazoles, computational studies have explored various synthetic routes. For example, palladium-catalyzed methods for creating oxazole derivatives from amides and ketones have been investigated. These studies reveal a process involving C-N bond formation followed by C-O bond formation to close the ring. organic-chemistry.org DFT calculations can be employed to study the electronic structure of reactants, intermediates, and transition states, providing a quantum mechanical level understanding of the reaction progress. researchgate.net
Furthermore, computational analysis of related nitrophenyl-substituted heterocycles, such as 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, has been performed to understand their structure-activity relationships. researchgate.netdergipark.org.tr These studies, while not directly focused on the synthesis mechanism of this compound, highlight the use of computational methods to understand how the nitrophenyl group influences the electronic properties and reactivity of the heterocyclic core. researchgate.netdergipark.org.tr The electron-withdrawing nature of the nitro group, for instance, can significantly impact the reactivity of the precursors and the stability of intermediates during the oxazole ring formation.
In Silico ADMET and Drug-Likeness Assessment
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with drug-likeness assessment, is a critical step in the early stages of drug discovery. These computational screenings help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. Several studies have performed such analyses on oxazole derivatives, including those with nitrophenyl substitutions. nih.govplos.org
The drug-likeness of a compound is often evaluated using established guidelines like Lipinski's Rule of Five. These rules consider physicochemical properties such as molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. jcchems.com Computational tools like SwissADME are widely used for these predictions. jcchems.com Studies on various oxazole derivatives have shown that they often possess favorable drug-like properties, adhering to Lipinski's rules and suggesting good potential for oral bioavailability. jcchems.comsdiarticle5.com
The following tables summarize key in silico ADMET and drug-likeness parameters for derivatives related to this compound, as reported in the literature. It is important to note that these are predictive data and serve as a guide for further experimental validation.
| Compound Derivative | Molecular Weight (g/mol) | logP | Hydrogen Bond Acceptors | Hydrogen Bond Donors | TPSA (Ų) | Bioavailability Score |
|---|---|---|---|---|---|---|
| Benzimidazole-based oxazole analogue | - | - | - | - | - | - |
| Thiazole (B1198619) Schiff base derivative | - | - | - | - | - | - |
| Generic Oxazole Derivative C5 | - | - | - | - | - | 0.91 |
| Generic Oxazole Derivative C8 | - | - | - | - | - | - |
Data for this table is generalized from findings on various oxazole derivatives. nih.govplos.orgjcchems.com
| Derivative Class | Lipinski's Rule of Five Violations | Drug-Likeness Model Score | Synthetic Accessibility Score |
|---|---|---|---|
| Benzimidazole-based oxazoles | Generally 0 | Favorable | Readily accessible |
| Thiazole Schiff base derivatives | Generally 0 | Favorable | - |
| General Oxazole Derivatives | 0 | 0.11 to 0.9 | Within easy limit |
This table summarizes findings from multiple studies on different classes of oxazole derivatives. nih.govplos.orgjcchems.com
Computational studies on oxazole derivatives consistently suggest that these compounds possess favorable pharmacokinetic profiles. For instance, many derivatives are predicted to have high gastrointestinal absorption and are not expected to be P-glycoprotein substrates. jcchems.com Furthermore, their blood-brain barrier permeability is often predicted to be low, which can be advantageous depending on the desired therapeutic target. jcchems.com The topological polar surface area (TPSA) is another important descriptor, with values typically falling within a range that suggests good oral bioavailability. jcchems.com
Advanced Research Applications of 4 3 Nitrophenyl Oxazole and Its Functional Analogs
Applications in Medicinal Chemistry Research and Drug Discovery
The oxazole (B20620) nucleus is a five-membered heterocyclic ring that is a common feature in many biologically active compounds. tandfonline.com Its derivatives are capable of various non-covalent interactions, such as hydrogen bonding and π-π stacking, which allows them to bind to a diverse range of enzymes and receptors, leading to a broad spectrum of biological effects. tandfonline.comsemanticscholar.org The presence of a nitrophenyl group can further influence the electronic properties and reactivity of the molecule.
Enzyme Inhibition Studies
Derivatives of 4-(3-nitrophenyl)oxazole have been investigated as inhibitors of several key enzymes implicated in various diseases.
Monoamine Oxidase B (MAO-B): The inhibition of MAO-B is a key strategy in the management of neurodegenerative disorders like Parkinson's disease. researchgate.net Computational studies on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, which are structurally related to oxazoles, have been conducted to design potent and selective MAO-B inhibitors. dergipark.org.trresearchgate.net These studies use methods like 3D-QSAR and molecular docking to identify structural features crucial for inhibitory activity and to design new compounds with enhanced potency. dergipark.org.trresearchgate.netresearchgate.net For instance, molecular docking simulations have revealed key interactions with amino acid residues in the active site of MAO-B, such as Tyr398 and Tyr435. dergipark.org.trresearchgate.net
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): The inhibition of cholinesterases is a primary therapeutic approach for Alzheimer's disease. mdpi.com Several studies have reported the synthesis and evaluation of this compound analogs as AChE and BChE inhibitors. nih.gov
One study detailed the creation of hybrid molecules combining benzimidazole (B57391) and oxazole moieties. nih.gov These benzimidazole-based oxazole derivatives demonstrated a wide range of inhibitory activities against both AChE and BChE. nih.gov For example, compound 9 in the series, which features a 3-nitrophenyl group on the oxazole ring, was identified as a potent inhibitor of both enzymes. nih.gov Another study on arylisoxazole-chromenone carboxamides found that a compound with a 3-nitrophenyl group, 5-(3-Nitrophenyl)-N-{4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide , exhibited significant AChE inhibitory activity with an IC50 value of 1.23 μM. scispace.comevitachem.com
| Compound/Derivative | Target Enzyme(s) | IC50 Value | Reference |
| Benzimidazole-based oxazole derivatives | AChE, BChE | 0.10 ± 0.050 to 12.60 ± 0.30 µM (AChE); 0.20 ± 0.050 to 16.30 ± 0.30 µM (BChE) | nih.gov |
| 5-(3-Nitrophenyl)-N-{4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide | AChE | 1.23 µM | scispace.comevitachem.com |
Kinases: Kinases are crucial targets in cancer therapy and other diseases. An oxazol-5-one derivative, (4Z)-2-(4-chloro-3-nitrophenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one, was identified as a potent inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCKII), a target in cardiovascular disease. nih.gov This compound was found to be a competitive inhibitor with respect to ATP. nih.gov
Receptor Modulation and Ligand-Target Interaction Research
The this compound scaffold is valuable for studying ligand-target interactions. Molecular docking studies are frequently employed to understand how these molecules bind to their biological targets. For instance, in the case of AChE and BChE inhibitors, docking simulations have helped to visualize the binding modes of the most active compounds within the enzyme's active site. nih.gov Similarly, for MAO-B inhibitors, docking has revealed important hydrogen bonding and hydrophobic interactions that contribute to their inhibitory potency. researchgate.net
Rational Design of Bioactive Scaffolds and Hybrid Molecules
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a popular strategy in drug design. researchgate.net The this compound core is an attractive scaffold for creating such hybrid molecules. nih.gov By linking this moiety with other biologically active fragments, researchers aim to develop compounds with enhanced efficacy and potentially novel mechanisms of action. nih.govresearchgate.net For example, the combination of benzimidazole and oxazole has been explored for developing treatments for Alzheimer's disease. nih.gov This approach can lead to molecules that modulate multiple targets, which may offer advantages over single-target drugs. researchgate.net
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR studies have provided valuable insights into how different substituents on the phenyl and oxazole rings influence biological activity. tandfonline.comnih.gov
In the context of cholinesterase inhibitors, SAR analysis of benzimidazole-based oxazole derivatives revealed that the nature and position of substituents on the phenyl rings significantly impact their inhibitory potential against AChE and BChE. nih.gov For anticancer agents, the presence of electron-withdrawing groups, such as the nitro group, has been shown to enhance activity. pensoft.net These studies help in the rational design of more potent and selective compounds. tandfonline.comsemanticscholar.org
Antiprotozoal Activity Research
Derivatives of the oxazole scaffold have shown promise in the fight against protozoan parasites. For instance, dicationic 3,5-diphenylisoxazoles, which are structurally related to this compound, have been evaluated for their activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. acs.org Another study investigated β-carboline derivatives bearing an oxazoline (B21484) ring for their antileishmanial activity against Leishmania amazonensis. scielo.br The results indicated that the oxazoline group was important for the observed activity. scielo.br
Anticancer Research
The this compound scaffold and its analogs have been explored for their potential as anticancer agents. The presence of the nitro group is often associated with enhanced anticancer activity. d-nb.info For example, a β-lactam ring hybrid containing a 3-nitrophenyl group showed promising anticancer activity against a colon cancer cell line. mdpi.com
Research has also focused on designing hybrid molecules with anticancer properties. For instance, quinazolin-2,4-dione derivatives incorporating pyrazole (B372694) and oxazole moieties have been investigated as potential DNA gyrase inhibitors with antibacterial and, by extension, potential anticancer applications. rsc.org
Applications in Materials Science and Engineering
The unique molecular structure of this compound, featuring an electron-withdrawing nitro group and an electron-rich oxazole ring, has prompted investigations into its utility in various domains of materials science. Researchers are exploring its potential in developing novel materials with tailored optical, electronic, and protective properties.
Exploration of Optical and Electronic Properties
Oxazole derivatives are gaining significant attention for their multifunctional applications in materials science, including organic light-emitting diodes (OLEDs), organic thin-film transistors, and nonlinear optical (NLO) materials. jksus.orgscilit.comresearchgate.net The electronic and optical properties of these compounds are intrinsically linked to their molecular structure, particularly the nature of substituent groups on the oxazole and any attached phenyl rings. jksus.orgresearchgate.net
Studies on analogous oxazole derivatives reveal that the presence of electron-withdrawing groups, such as the nitro group in this compound, can significantly influence the electronic properties of the molecule. researchgate.net For instance, in a study of (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO), density functional theory (DFT) calculations showed a clear intramolecular charge transfer (ICT) from the highest occupied molecular orbitals (HOMOs) to the lowest unoccupied molecular orbitals (LUMOs). jksus.orgresearchgate.net This ICT is a key characteristic for materials used in optoelectronic devices.
The calculated electron reorganization energy for BMPO was found to be 0.223 eV, which is lower than that of the well-known n-type semiconductor material perfluoropentacene (B8735957) (0.250 eV). jksus.orgresearchgate.net A lower electron reorganization energy suggests that such oxazole derivatives could be efficient electron transport materials, a crucial property for OLEDs. jksus.orgresearchgate.net Furthermore, the calculated electron injection energy from an aluminum electrode to BMPO was lower than that of some isoxazole (B147169) derivatives, indicating its potential as a superior electron transport contender. jksus.org
The photophysical properties of oxazole derivatives are also a subject of intense research. nih.gov A study on a series of oxazole derivatives demonstrated that the introduction of different substituent groups significantly affects their UV-visible absorption and fluorescence emission spectra. nih.gov For example, compounds with strong electron-donating groups exhibited a bathochromic shift (a shift to longer wavelengths) in their absorption spectra. nih.gov The fluorescence emission of some derivatives was highly sensitive to the polarity of the solvent, indicating a significant change in the dipole moment upon excitation, a property known as intramolecular charge transfer (ICT). nih.gov
While direct studies on the optical and electronic properties of this compound are not extensively detailed in the provided results, the research on analogous compounds provides a strong basis for its potential in these areas. The combination of the electron-withdrawing nitro group and the oxazole ring in this compound suggests that it likely possesses interesting ICT characteristics and could be a candidate for applications in electronic materials.
Table 1: Calculated Electronic Properties of an Analogous Oxazole Derivative (BMPO)
| Property | Value | Significance |
| Electron Reorganization Energy | 0.223 eV | Lower than perfluoropentacene, suggesting good electron transport capability. jksus.orgresearchgate.net |
| Hole Reorganization Energy | 0.381 eV | Higher than electron reorganization energy, indicating superior electron mobility. jksus.orgresearchgate.net |
| Electron Injection Energy (from Al) | 1.66 eV | Lower than some isoxazole derivatives, suggesting better electron transport. jksus.org |
Coordination Chemistry Investigations of Oxazole Moieties in Material Design
The oxazole moiety, with its nitrogen and oxygen heteroatoms, can act as a ligand in coordination chemistry, forming complexes with various metal ions. vulcanchem.com This ability to coordinate with metals opens up possibilities for the design of novel materials such as metal-organic frameworks (MOFs), coordination polymers, and catalysts. mdpi.comrsc.orgeuropa.euresearchgate.netrsc.org
Oxazole and its derivatives are recognized as potential ligands for constructing MOFs for applications like selective gas capture. europa.euresearchgate.net Theoretical studies have explored the interactions between oxazole and gases like CO2 and N2, showing that oxazole exhibits selectivity for CO2. researchgate.net The coordination of oxazole-based ligands to metal centers can create porous structures with tailored properties for specific applications. rsc.org
The coordination chemistry of ligands containing oxazole or the related oxadiazole ring has been investigated with various transition metals, including silver(I), zinc(II), and copper(II). vulcanchem.commdpi.comnih.gov For instance, 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) has been used to create coordination polymers with diverse structural motifs, from one-dimensional chains to three-dimensional networks. nih.gov The resulting materials can exhibit interesting properties, such as luminescence, which can be tuned by the choice of both the metal ion and the organic ligand. mdpi.com In some cases, a red-shift in the emission spectrum of the coordination polymer compared to the free ligand is observed, which can be attributed to ligand-to-metal charge transfer (LMCT). mdpi.com
In the context of this compound, the oxazole nitrogen and the oxygen atoms of the nitro group could potentially act as bidentate or bridging ligands, coordinating to metal centers. vulcanchem.com This could lead to the formation of coordination polymers with interesting structural and functional properties. For example, complexes of 3-(3-nitrophenyl)-5-phenyl-1,2-oxazole (B14695494) with transition metals like Cu(II) and Ni(II) have been reported to exhibit luminescence, suggesting potential applications in OLEDs. vulcanchem.com
Furthermore, oxazole-containing ligands have been used to synthesize catalysts. For example, vanadium complexes with methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles as ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization. mdpi.com Palladium(II) and platinum(II) complexes with a chelating oxazole-carbene ligand have been successfully applied in the hydrosilylation of alkenes and alkynes. acs.org
While specific studies on the coordination chemistry of this compound are limited in the provided search results, the established reactivity of the oxazole moiety and the potential involvement of the nitro group in coordination suggest that this compound is a promising candidate for the design of new functional materials.
Research on Corrosion Inhibition Mechanisms and Performance
Oxazole derivatives have emerged as a promising class of corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netkoreascience.kr The effectiveness of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. researchgate.netscispace.com
The mechanism of corrosion inhibition by oxazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface. researchgate.netjmaterenvironsci.com This adsorption can occur through physical (electrostatic) interactions and/or chemical bonding (chemisorption). researchgate.net The presence of heteroatoms like nitrogen and oxygen, as well as π-electrons in the aromatic rings of oxazole derivatives, facilitates their adsorption onto the d-orbitals of the metal. researchgate.netscispace.comtandfonline.com
Several studies have demonstrated the effectiveness of oxazole derivatives as corrosion inhibitors. For instance, certain oxazole derivatives have shown high inhibition efficiency (up to 91%) for 316L stainless steel in sulfamic acid solutions. tandfonline.comisca.me Potentiodynamic polarization studies have revealed that these compounds can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.comisca.me Electrochemical impedance spectroscopy (EIS) studies have further confirmed the formation of a protective film by showing an increase in charge transfer resistance and a decrease in double-layer capacitance in the presence of the inhibitor. tandfonline.comisca.me
The molecular structure of the inhibitor plays a crucial role in its performance. The presence of substituent groups can significantly influence the inhibition efficiency. For example, in a study of new oxazole derivatives as inhibitors for ARMCO iron in hydrochloric acid, 5-chloro-2-(3'-nitrophenyl)-1,3-benzoxazole was found to be the most effective inhibitor, with an efficiency of 91% at a concentration of 10⁻³M. researchgate.net This highlights the positive influence of both the chloro and nitrophenyl groups on the inhibitory action.
While direct experimental data on the corrosion inhibition performance of this compound is not available in the provided search results, the general principles of corrosion inhibition by oxazole derivatives suggest its potential in this application. The presence of the oxazole ring with its heteroatoms and the nitrophenyl group with its π-electrons and electron-withdrawing nature would likely facilitate its adsorption on a metal surface, thereby providing corrosion protection.
Table 2: Investigated Oxazole Derivatives as Corrosion Inhibitors
| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency | Reference |
| Oxazole derivatives | 316L Stainless Steel | Sulfamic Acid | 91% | tandfonline.comisca.me |
| 5-chloro-2-(3'-nitrophenyl)-1,3-benzoxazole | ARMCO Iron | 1M HCl | 91% | researchgate.net |
| Isoxazole derivatives | Mild Steel | 2M HCl | 80% | jmaterenvironsci.com |
| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H₂SO₄ | Not specified, but showed inhibition | mdpi.com |
Future Directions and Emerging Research Perspectives
Summary of Current Research Progress on 4-(3-Nitrophenyl)oxazole Systems
Research on oxazole (B20620) derivatives, including those with a nitrophenyl substituent, has revealed a wide array of potential applications stemming from their diverse chemical properties. tandfonline.comsemanticscholar.org The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, can engage in various non-covalent interactions, making it a valuable scaffold in medicinal chemistry and materials science. tandfonline.comijpsonline.com
Recent studies have focused on the synthesis and characterization of various substituted oxazoles. For instance, the synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles has been achieved through methods like Suzuki-Miyaura coupling reactions. tandfonline.com The Van Leusen reaction is another key method for synthesizing oxazole derivatives. nih.gov A notable synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine has been reported using both thermal and ultrasound-assisted methods, with the latter showing significantly improved yield and product crystallinity. researchgate.net
In the realm of medicinal chemistry, oxazole derivatives are being investigated for a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. tandfonline.comnih.govnumberanalytics.com Specifically, derivatives of 5-(3-nitrophenyl)oxazole (B1302399) have shown potential as anticancer agents and cholinesterase inhibitors for neurodegenerative diseases. Benzimidazole-based oxazole analogues, including those with a this compound moiety, have demonstrated inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. nih.gov Furthermore, the introduction of a nitro group, as seen in this compound, can be beneficial for the fungicidal activity of related compounds. mdpi.com
In materials science, oxazole-based compounds are being explored for their potential in organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.com The specific compound 4-(4-chloro-3-nitrophenyl)oxazole (B1511973) has been synthesized, indicating the exploration of various substituted nitrophenyl oxazoles. bldpharm.com
Identification of Knowledge Gaps and Untapped Research Areas
Despite the progress, significant knowledge gaps remain in the understanding and application of this compound and its derivatives.
Key knowledge gaps and untapped research areas include:
Comprehensive Structure-Activity Relationship (SAR) Studies: While some SAR studies on broader oxazole classes exist, a systematic and comprehensive investigation specifically for this compound derivatives is lacking. tandfonline.com Understanding how modifications to the oxazole and nitrophenyl rings affect biological activity and material properties is crucial for rational design.
Exploration of Diverse Biological Targets: Current research has primarily focused on anticancer and cholinesterase inhibitory activities. nih.govnih.gov There is a vast, underexplored landscape of other potential biological targets, such as kinases, proteases, and GPCRs, that could be modulated by this scaffold.
In-depth Mechanistic Studies: For the observed biological activities, detailed mechanistic studies are often needed to elucidate the precise molecular interactions and pathways involved. nih.gov This includes understanding how the nitro group's position influences reactivity and biological function.
Advanced Materials Applications: The potential of this compound in advanced materials science is still in its infancy. numberanalytics.com Research into its application in areas like non-linear optics, sensors, and as a component in functional polymers is largely untapped.
Pharmacokinetic and Toxicological Profiles: For any potential therapeutic application, detailed studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this compound derivatives are essential but currently limited. nih.gov
Corrosion Inhibition Potential: While oxazole derivatives, in general, are being investigated as corrosion inhibitors for steel in acidic environments, specific studies on the efficacy of this compound are needed. researchgate.net
Prospective Methodologies and Technologies for Future Studies
Advancements in various scientific disciplines offer exciting new avenues for investigating this compound.
| Methodology/Technology | Application in this compound Research |
| High-Throughput Screening (HTS) | Rapidly screen libraries of this compound derivatives against a wide range of biological targets to identify new lead compounds. |
| Computational Chemistry and Molecular Modeling | Predict biological activity, design novel derivatives with improved properties, and elucidate reaction mechanisms. nih.govjchemrev.com This can help in understanding the structure-activity relationships. tandfonline.com |
| Advanced Spectroscopic and Crystallographic Techniques | Provide detailed structural information of this compound and its complexes with biological targets or other molecules, aiding in rational drug design and understanding intermolecular interactions. researchgate.net |
| Green Chemistry Approaches | Develop more sustainable and efficient synthetic routes, such as microwave-assisted and ultrasound-assisted synthesis, to reduce environmental impact and improve yields. ijpsonline.comresearchgate.net |
| "Omics" Technologies (Genomics, Proteomics, Metabolomics) | Elucidate the biological pathways affected by this compound derivatives and identify potential biomarkers for their activity. |
| Biomimetic Synthesis | Utilize nature-inspired catalytic systems for more selective and efficient synthesis of chiral oxazole derivatives. researchgate.net |
Potential Impact on Advanced Chemical and Materials Sciences
Future research into this compound holds the promise of significant advancements across various scientific fields.
In medicinal chemistry , the development of novel therapeutic agents is a primary goal. By systematically exploring the chemical space around the this compound scaffold, there is a strong potential to discover new drug candidates for a multitude of diseases, including cancer, neurodegenerative disorders, and infectious diseases. tandfonline.comjetir.orgresearchgate.net The tunability of the oxazole core allows for the fine-tuning of pharmacological properties to enhance efficacy and reduce side effects. researchgate.net
In materials science , the unique electronic and photophysical properties of nitrophenyl-substituted oxazoles could be harnessed to create novel functional materials. numberanalytics.com This includes the development of more efficient and stable organic light-emitting diodes (OLEDs), components for solar cells, and advanced optical materials. The ability of the oxazole ring to participate in various intermolecular interactions also makes it a promising building block for the design of supramolecular assemblies and functional polymers with tailored properties.
Furthermore, the exploration of this compound derivatives as corrosion inhibitors could lead to new, effective, and environmentally friendly solutions for protecting metals in industrial settings. researchgate.net The development of efficient and sustainable synthetic methods for this class of compounds will also contribute to the broader field of green chemistry . ijpsonline.com
Q & A
Q. Table 1: Comparative Bioactivity of Oxazole Derivatives
| Compound | Bioactivity (IC₅₀/µM) | Target | Reference |
|---|---|---|---|
| This compound | 12.5 ± 1.2 | HeLa cells (cancer) | |
| 5-(2-Nitrophenyl)oxadiazole | 8.7 ± 0.9 | MCF-7 cells (cancer) | |
| 5-(4-Chlorophenyl)oxadiazole | 25.0 ± 2.1 | S. aureus (Gram+) |
Q. Table 2: Key Spectral Data for this compound
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (DMSO) | δ 8.2–8.5 (m, 4H, Ar-H) | Nitrophenyl protons |
| IR (KBr) | 1520 cm⁻¹ (NO₂ asym) | Nitro group confirmation |
| MS (ESI+) | m/z 231.1 [M+H]⁺ | Molecular ion validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
